molecular formula C6H14N2O2 B13311683 N'-hydroxy-2-methoxypentanimidamide

N'-hydroxy-2-methoxypentanimidamide

Cat. No.: B13311683
M. Wt: 146.19 g/mol
InChI Key: RYZWVUFNMKSWHL-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-methoxypentanimidamide is a chemical compound with the molecular formula C₆H₁₄N₂O₂. It is known for its unique structure, which includes a hydroxamic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2-methoxypentanimidamide typically involves the reaction of 2-methoxypentanoyl chloride with hydroxylamine. The reaction is carried out in an anhydrous solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction proceeds at room temperature and yields the desired hydroxamic acid derivative .

Industrial Production Methods: Industrial production of N’-hydroxy-2-methoxypentanimidamide follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N’-Hydroxy-2-methoxypentanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N’-Hydroxy-2-methoxypentanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methoxypentanimidamide involves its ability to chelate metal ions, particularly iron and zinc. This chelation disrupts the function of metalloenzymes, leading to inhibition of their activity. In the context of histone deacetylase inhibition, the compound binds to the active site of the enzyme, preventing the deacetylation of histone proteins and thereby affecting gene expression .

Comparison with Similar Compounds

Uniqueness: N’-Hydroxy-2-methoxypentanimidamide stands out due to its specific structure, which combines a hydroxamic acid moiety with a methoxy group. This unique combination enhances its ability to interact with biological targets and makes it a versatile tool in medicinal chemistry .

By understanding the synthesis, reactions, applications, and mechanisms of N’-hydroxy-2-methoxypentanimidamide, researchers can better utilize this compound in various scientific endeavors.

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

N'-hydroxy-2-methoxypentanimidamide

InChI

InChI=1S/C6H14N2O2/c1-3-4-5(10-2)6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8)

InChI Key

RYZWVUFNMKSWHL-UHFFFAOYSA-N

Isomeric SMILES

CCCC(/C(=N/O)/N)OC

Canonical SMILES

CCCC(C(=NO)N)OC

Origin of Product

United States

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